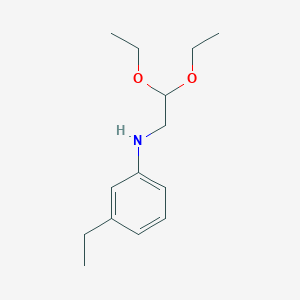
(2,2-Diethoxyethyl)-(3-ethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diethoxyethyl)-(3-ethylphenyl)amine is a secondary amine featuring a 3-ethylphenyl group attached to a 2,2-diethoxyethyl moiety. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogues such as N-(2,2-Diethoxyethyl)-4-fluoroaniline () and N-Benzylaminoacetaldehyde diethyl acetal (). The diethoxyethyl group acts as a masked aldehyde, enabling applications in protecting amine functionalities during synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Molecular and Structural Features
The table below compares molecular formulas, masses, and substituents of (2,2-Diethoxyethyl)-(3-ethylphenyl)amine with similar compounds:
*Inferred based on structural analogues.
Key Observations :
- Lipophilicity : The 3-ethylphenyl group in the target compound increases hydrophobicity compared to the 4-fluorophenyl () or benzyl groups (). This may enhance membrane permeability in biological systems.
- Steric Effects: Bulkier substituents (e.g., bis-diethoxyethyl in ) reduce reactivity in nucleophilic reactions compared to monosubstituted analogues.
Physicochemical Properties
- Solubility: Diethoxyethyl groups improve solubility in polar aprotic solvents (e.g., THF, DCM) compared to non-ether analogues. For instance, N-Benzylaminoacetaldehyde diethyl acetal () is soluble in ethanol and ethyl acetate, while the 3-ethylphenyl variant may exhibit lower aqueous solubility due to increased hydrophobicity.
- Stability : The acetal group hydrolyzes under acidic conditions to yield aldehydes, a feature exploited in prodrug design .
Eigenschaften
Molekularformel |
C14H23NO2 |
|---|---|
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
N-(2,2-diethoxyethyl)-3-ethylaniline |
InChI |
InChI=1S/C14H23NO2/c1-4-12-8-7-9-13(10-12)15-11-14(16-5-2)17-6-3/h7-10,14-15H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
YSPQUZCWKUKIBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NCC(OCC)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














